molecular formula C13H17N B13535901 3-(4-Tert-butylphenyl)propanenitrile

3-(4-Tert-butylphenyl)propanenitrile

Cat. No.: B13535901
M. Wt: 187.28 g/mol
InChI Key: YBASOBYKVCNWTN-UHFFFAOYSA-N
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Description

3-(4-(Tert-butyl)phenyl)propanenitrile is an organic compound with the molecular formula C13H17N It is characterized by a tert-butyl group attached to a phenyl ring, which is further connected to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tert-butyl)phenyl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under reflux conditions, leading to the formation of the desired nitrile compound.

Industrial Production Methods

On an industrial scale, the production of 3-(4-(Tert-butyl)phenyl)propanenitrile may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Tert-butyl)phenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

3-(4-(Tert-butyl)phenyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(Tert-butyl)phenyl)propanenitrile depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing various molecular pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with other aromatic systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)propanenitrile
  • 3-(4-Chlorophenyl)propanenitrile
  • 3-(4-Methylphenyl)propanenitrile

Uniqueness

3-(4-(Tert-butyl)phenyl)propanenitrile is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric interactions. This structural feature can affect the compound’s physical properties, such as solubility and melting point, as well as its chemical behavior in various reactions.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

3-(4-tert-butylphenyl)propanenitrile

InChI

InChI=1S/C13H17N/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-9H,4-5H2,1-3H3

InChI Key

YBASOBYKVCNWTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC#N

Origin of Product

United States

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